2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-9-4-5-13(10(2)6-9)21-15-12(7-18-21)11(3)19-20(16(15)23)8-14(17)22/h4-7H,8H2,1-3H3,(H2,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENXSIGROHWWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H25N5O3
- Molecular Weight : 395.5 g/mol
- Purity : Typically 95% .
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class may exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways. The inhibition of COX-II is particularly relevant for the development of anti-inflammatory drugs.
Anti-inflammatory Activity
A study highlighted the anti-inflammatory potential of various pyrazole derivatives. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.52 to 22.25 μM against COX-II . This suggests that the compound could be a candidate for further development as an anti-inflammatory agent.
Antibacterial Activity
Research has also pointed towards the antibacterial properties of related pyrazole compounds. One study reported that derivatives exhibited broad-spectrum antibacterial activity, indicating that modifications in the pyrazolo structure could enhance efficacy against various bacterial strains .
Case Study 1: COX-II Inhibition
In a comparative study involving multiple pyrazole derivatives, one compound exhibited an IC50 value of 0.011 μM against COX-II, significantly more potent than traditional NSAIDs like Rofecoxib . This suggests that this compound may exhibit similar or enhanced potency.
Case Study 2: In Vivo Studies
In vivo models demonstrated that certain pyrazole derivatives led to a substantial reduction in inflammation markers and pain responses. For example, a derivative showed a 64.28% inhibition rate compared to Celecoxib's 57.14% . Such findings underscore the therapeutic potential of this class of compounds in treating inflammatory diseases.
Comparison Table of Biological Activities
| Compound Name | IC50 (COX-II) | Anti-inflammatory Activity | Antibacterial Activity |
|---|---|---|---|
| Compound A | 0.011 μM | High | Moderate |
| Compound B | 0.52 μM | Moderate | High |
| Target Compound | TBD | TBD | TBD |
Scientific Research Applications
Medicinal Chemistry
A. Anti-inflammatory Activity
Research has indicated that compounds with similar structural features to 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. A study highlighted that certain pyrazole derivatives showed potent COX-II inhibition with IC50 values significantly lower than standard anti-inflammatory drugs like Rofecoxib and Celecoxib .
B. Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Similar compounds have been tested for their antibacterial activities against various pathogens. For example, derivatives with pyrazole and pyridazine frameworks have shown promising results against Escherichia coli and Staphylococcus aureus, indicating that the structural characteristics of these compounds may enhance their efficacy as antibiotics .
Synthesis and Structural Insights
A. Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazolo-pyridazine core followed by acetamide functionalization.
B. Structural Characterization
Crystallographic studies provide insights into the compound's molecular structure, revealing a planar arrangement conducive to biological activity due to effective π-stacking interactions . The bond lengths and angles within the pyrazole ring suggest significant electronic delocalization, which may contribute to its reactivity and interaction with biological targets.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyridazine/Pyridine Derivatives
The following analogs share the pyrazolo-fused heterocyclic core but differ in substituents and functional groups:
Key Observations:
Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., -NO2 in ) increase molecular polarity, reflected in higher melting points (231–233°C) compared to electron-donating groups like -OCH3 (209–211°C) .
Synthetic Methods: Most analogs are synthesized via nucleophilic substitution or condensation reactions. For example, pyrazolo-pyridine-N-acetamides are prepared by reacting pyrazolo-pyridinones with substituted anilides in DMF with K2CO3 .
Acetamide-Functionalized Heterocycles Beyond Pyrazolo Cores
Several acetamide derivatives with pesticidal or bioactive applications share structural motifs but differ in core heterocycles:
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
